molecular formula C17H21N5O B11415346 5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11415346
M. Wt: 311.4 g/mol
InChI Key: SICYUSWYSPHPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific reagents to facilitate the reaction.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions, which may require elevated temperatures and specific solvents.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups, using reagents such as alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles.

Major Products Formed

Scientific Research Applications

5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

    Benzylamino Derivatives: Compounds with similar benzylamino groups but different core structures.

Uniqueness

5,6-dimethyl-2-{[4-(propan-2-yl)benzyl]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific combination of triazole and pyrimidine rings, along with the dimethyl and benzylamino substituents

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

5,6-dimethyl-2-[(4-propan-2-ylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H21N5O/c1-10(2)14-7-5-13(6-8-14)9-18-16-20-17-19-12(4)11(3)15(23)22(17)21-16/h5-8,10H,9H2,1-4H3,(H2,18,19,20,21)

InChI Key

SICYUSWYSPHPJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NCC3=CC=C(C=C3)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.